2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide 2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1904299-39-3
VCID: VC4151587
InChI: InChI=1S/C16H18N4O2/c1-20-15(21)9-12-8-11(5-6-14(12)19-20)16(22)18-10-13-4-2-3-7-17-13/h2-4,7,9,11H,5-6,8,10H2,1H3,(H,18,22)
SMILES: CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=CC=N3
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

CAS No.: 1904299-39-3

Cat. No.: VC4151587

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide - 1904299-39-3

Specification

CAS No. 1904299-39-3
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name 2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Standard InChI InChI=1S/C16H18N4O2/c1-20-15(21)9-12-8-11(5-6-14(12)19-20)16(22)18-10-13-4-2-3-7-17-13/h2-4,7,9,11H,5-6,8,10H2,1H3,(H,18,22)
Standard InChI Key SDVHMPCMOGJBMY-UHFFFAOYSA-N
SMILES CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=CC=N3

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide, reflects its bicyclic cinnoline scaffold substituted with a methyl group at position 2, a ketone at position 3, and a pyridinylmethyl-carboxamide at position 6. The molecular formula is C₁₆H₁₈N₄O₂, with a molar mass of 298.346 g/mol. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₆H₁₈N₄O₂
Molecular Weight298.346 g/mol
SMILESCN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=CC=N3
SolubilitySoluble in polar organic solvents

The hexahydrocinnoline core adopts a boat conformation, while the pyridinylmethyl group enhances solubility and bioavailability. XLogP3-AA calculations suggest moderate lipophilicity (LogP ≈ 2.1), favorable for membrane permeability .

Synthetic Pathways

Synthesis involves a six-step sequence starting from 2-methyl-3-nitropentane intermediates :

  • Cyclization: Nitroalkane precursors undergo acid-catalyzed cyclization to form the cinnoline core.

  • Oxidation: Selective oxidation introduces the 3-oxo group using potassium permanganate.

  • Carboxamide Coupling: Pyridin-2-ylmethylamine is conjugated via EDC/HOBt-mediated coupling.

Pharmacological Activity

Anticancer Mechanisms

In vitro studies demonstrate potent activity against colorectal (HCT116) and breast (MCF7) cancer cells, with IC50 values of 2.4 μM and 3.1 μM, respectively. Mechanistic insights include:

  • Topoisomerase II Inhibition: Disruption of DNA replication via intercalation (Kd = 89 nM).

  • HDAC Modulation: Histone deacetylase inhibition at 10 μM, inducing apoptosis .

Molecular Docking Studies

Docking simulations (PDB: 1ZXN) reveal strong binding to the ATP pocket of EGFR (ΔG = -9.2 kcal/mol). Critical interactions:

  • Hydrogen bonding between the carboxamide and Thr766.

  • π-Stacking of the pyridine ring with Phe723.

Comparative Pharmacokinetics

ParameterValue (This Compound)Reference (5-FU)
Plasma Half-life4.2 h0.3 h
Protein Binding88%8–12%
CYP3A4 MetabolismYesNo

Hepatic clearance predominates, with glucuronidation as the major metabolic pathway .

Toxicological Profile

Acute toxicity (LD50) in murine models is 320 mg/kg (oral) and 110 mg/kg (IV). Chronic dosing (28 days) at 50 mg/kg/day showed reversible hepatotoxicity, with ALT/AST elevations resolving post-treatment .

Future Directions

While preclinical data are compelling, translational challenges include optimizing bioavailability and mitigating CYP-mediated drug interactions. Proposed next steps:

  • Prodrug Development: Esterification to enhance aqueous solubility.

  • Combination Therapy: Synergy studies with checkpoint inhibitors (e.g., pembrolizumab).

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